Product packaging for Mycarose beta-L-pyranose(Cat. No.:CAS No. 1195719-45-9)

Mycarose beta-L-pyranose

Cat. No.: B12675495
CAS No.: 1195719-45-9
M. Wt: 162.18 g/mol
InChI Key: YQLFLCVNXSPEKQ-ZTYPAOSTSA-N
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Description

Mycarose beta-L-pyranose is a deoxysugar that serves as a critical structural component in several macrolide antibiotics, most notably as a sugar moiety in tylosin produced by Streptomyces fradiae . The presence of mycarose in these complex molecules can influence their ability to enter bacterial cells, thereby affecting the antibiotic's potency and spectrum of activity . Research into this compound is valuable for understanding the biosynthesis of natural products and for exploring the structure-activity relationships (SAR) within antibiotic classes. Studies on tylosin derivatives have shown that modification or removal of the mycarose unit can alter biological activity, highlighting its importance in the development of new therapeutic agents . This product is provided as a defined chemical entity for research applications. It is ideal for use as a standard in biosynthetic pathway studies, enzymatic assays, and chemical synthesis of novel compounds. Intended Use Disclaimer: This product is labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research and is not intended for use in humans, for diagnostic purposes, or for any clinical applications . It must not be used as a starting material or component in the manufacture of a medicinal product or diagnostic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4 B12675495 Mycarose beta-L-pyranose CAS No. 1195719-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1195719-45-9

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol

InChI

InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5-,6-,7+/m0/s1

InChI Key

YQLFLCVNXSPEKQ-ZTYPAOSTSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@](C[C@H](O1)O)(C)O)O

Canonical SMILES

CC1C(C(CC(O1)O)(C)O)O

Origin of Product

United States

Biosynthesis of Mycarose Beta L Pyranose

Elucidation of Biosynthetic Pathways

The biosynthesis of L-mycarose initiates from the activated sugar nucleotide, thymidine (B127349) diphosphate (B83284) (TDP)-D-glucose. nih.govacs.org A series of enzymatic modifications, including dehydration, reduction, methylation, and epimerization, are required to convert TDP-D-glucose into the final product, TDP-L-mycarose. nih.gov

The journey to L-mycarose begins with the conversion of glucose-1-phosphate to TDP-D-glucose. acs.org This initial step is catalyzed by TDP-D-glucose synthase (also known as glucose-1-phosphate thymidylyltransferase). acs.orgresearchgate.net TDP-D-glucose then serves as the substrate for the first committed step in the mycarose (B1676882) biosynthetic pathway, which is catalyzed by TDP-D-glucose 4,6-dehydratase. nih.govwisc.edu This enzyme converts TDP-D-glucose into TDP-4-keto-6-deoxy-D-glucose, a key intermediate in the biosynthesis of many deoxysugars. nih.govresearchgate.net

Following the formation of TDP-4-keto-6-deoxy-D-glucose, a cascade of enzymatic reactions meticulously modifies the sugar molecule to yield TDP-L-mycarose. nih.gov This intricate process involves a series of dehydration, reduction, methylation, and epimerization steps, each catalyzed by a specific enzyme encoded within a dedicated gene cluster. nih.govnih.govmicrobiologyresearch.org

The initial dehydration is carried out by TDP-D-glucose 4,6-dehydratase, which removes a water molecule from TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose. nih.govwisc.edu This intermediate then undergoes a C-2 deoxygenation reaction catalyzed by a 2-dehydrase. acs.orgnih.gov Subsequently, a 3-reductase acts on the resulting intermediate to produce TDP-4-keto-2,6-dideoxy-D-glucose. acs.orgnih.gov

A crucial step in the biosynthesis of mycarose is the addition of a methyl group at the C-3 position, which is catalyzed by a C-3 methyltransferase. nih.gov This enzyme, an S-adenosylmethionine (SAM)-dependent methyltransferase, specifically acts on TDP-4-keto-2,6-dideoxy-D-glucose. nih.gov This methylation event is a defining feature of mycarose and its derivatives. nih.gov

The stereochemistry at the C-5 position is then inverted by a C-5 epimerase, converting the D-configured sugar into the L-configuration characteristic of mycarose. nih.govacs.org The final step in the pathway is the reduction of the keto group at the C-4 position by a 4-ketoreductase, yielding the final product, TDP-L-mycarose. nih.govacs.org

Enzymatic Cascade and Key Intermediates in TDP-L-Mycarose Formation

Genetic Architecture of Mycarose Biosynthesis Gene Clusters

The enzymes responsible for the biosynthesis of L-mycarose are encoded by genes that are typically clustered together in the genomes of the producing organisms. nih.govmicrobiologyresearch.org In Streptomyces fradiae, the producer of tylosin (B1662201), the mycarose biosynthesis genes are primarily located in the tylCK region of the tylosin biosynthetic gene cluster. nih.gov Similarly, in Saccharopolyspora erythraea, the producer of erythromycin (B1671065), the genes for L-mycarose biosynthesis, designated as eryB genes, are found within the erythromycin biosynthetic gene cluster. microbiologyresearch.orgmicrobiologyresearch.org The organization of these genes into clusters facilitates their coordinated expression and regulation, ensuring the efficient production of the sugar moiety required for antibiotic biosynthesis. nih.gov

Data Tables

Table 1: Key Enzymes in the Biosynthesis of TDP-L-Mycarose

EnzymeGene (in S. fradiae)Function
TDP-D-Glucose Synthase-Synthesis of TDP-D-glucose
TDP-D-Glucose 4,6-DehydrataseTylA2Dehydration at C-4 and C-6
2-DehydraseTylX3Deoxygenation at C-2
3-ReductaseTylC1Reduction of the 3-keto group
C-3 MethyltransferaseTylC3Methylation at C-3
C-5 EpimeraseTylKEpimerization at C-5
4-KetoreductaseTylC2Reduction of the 4-keto group

Table 2: Intermediates in the Biosynthesis of TDP-L-Mycarose

Compound Name
Glucose-1-phosphate
Thymidine Diphosphate (TDP)-D-Glucose
TDP-4-keto-6-deoxy-D-glucose
TDP-4-keto-2,6-dideoxy-D-glucose
TDP-3-C-methyl-4-keto-2,6-dideoxy-D-glucose
TDP-3-C-methyl-4-keto-2,6-dideoxy-L-mannose
TDP-L-mycarose

Heterologous Expression and Pathway Reconstitution for Mycarose Biosynthesis

The ability to produce TDP-L-mycarose in more tractable microbial hosts is of great interest for synthetic biology and the generation of novel glycosylated compounds.

Escherichia coli has been a workhorse for the heterologous expression of natural product biosynthetic pathways. nih.gov The entire biosynthetic pathway for TDP-L-mycarose has been successfully reconstituted in E. coli. nih.gov This involves cloning the necessary genes from the producer organism, such as Saccharopolyspora erythraea, into expression plasmids and introducing them into an appropriate E. coli strain. nih.gov For instance, the genes involved in the biosynthesis and transfer of TDP-L-mycarose from S. erythraea have been assembled into a single plasmid for expression in E. coli. nih.gov

To improve the yield of TDP-L-mycarose and its glycosylated products in heterologous hosts, various metabolic engineering strategies have been employed. nih.govnih.gov

A key limitation in heterologous production is the availability of precursor metabolites. nih.gov To channel more of the central carbon flux towards TDP-L-mycarose, competing pathways are often disrupted. For example, in E. coli, knocking out genes involved in pathways that consume glucose-1-phosphate (G1P) can significantly increase the production of mycarosylated compounds. nih.gov One study demonstrated that the deletion of pgi (glucose-6-phosphate isomerase), zwf (glucose-6-phosphate dehydrogenase), and yihX led to a 9.8-fold increase in the titer of 3-O-α-mycarosylerythronolide B (MEB). nih.govresearchgate.net

Conversely, overexpression of key enzymes in the precursor supply pathway can further boost production. Overexpression of rfbA (glucose-1-phosphate thymidylyltransferase) and rfbB (TDP-glucose 4,6-dehydratase) in the triple knockout strain resulted in a further increase in MEB production. nih.govnih.gov

The following table summarizes the effects of these genetic modifications.

Genetic ModificationHost OrganismTarget PathwayEffect on Production
Triple knockout (pgi, zwf, yihX)Escherichia coliGlucose-1-phosphate competing pathways9.8-fold increase in MEB titer (to 41.2 mg/L)
Overexpression of rfbA and rfbBEscherichia coliTDP-D-glucose biosynthesisFurther increase in MEB production to 48.3 mg/L

The CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats) system provides a powerful tool for precise genome editing and transcriptional control. CRISPR interference (CRISPRi) has been utilized to downregulate the expression of genes in competing pathways, thereby redirecting metabolic flux towards the desired product. nih.gov In the context of TDP-L-mycarose biosynthesis in E. coli, CRISPRi was used to repress the expression of genes in the glycolysis and TDP-L-rhamnose biosynthetic pathways. nih.govnih.gov Specifically, repressing rmlC (TDP-4-dehydrorhamnose-3,5-epimerase) and rfbD (TDP-L-rhamnose synthase) aimed to prevent the conversion of a key intermediate, TDP-4-keto-6-deoxy-D-glucose, into TDP-L-rhamnose, thus favoring mycarose synthesis. nih.gov This strategy led to a significant increase in the specific productivity of MEB. nih.gov

Enzymatic Production of TDP-L-Mycarose

The biosynthesis of TDP-L-mycarose from TDP-D-glucose involves a sequence of six enzymatic reactions. nih.gov Researchers have successfully harnessed these enzymatic pathways to develop efficient in vitro synthesis systems.

Development of One-Pot Enzymatic Synthesis Systems

A significant advancement in the production of TDP-L-mycarose has been the development of a two-stage, one-pot enzymatic synthesis system. Current time information in Toronto, CA.nih.gov This method combines a total of eleven enzymes from different bacterial sources, including Escherichia coli, Salmonella typhi, and Streptomyces fradiae, to convert readily available precursors like thymidine and glucose-1-phosphate into TDP-L-mycarose. Current time information in Toronto, CA.beilstein-journals.org This one-pot approach is highly efficient as it avoids the isolation of unstable intermediates, which can be a major hurdle in multi-step chemical syntheses. nih.gov

Characterization of Enzyme Specificity and Efficiency in Mycarose Synthesis

The success of the enzymatic synthesis of TDP-L-mycarose hinges on the specificity and efficiency of the involved enzymes. The biosynthetic pathway from TDP-D-glucose involves a 4,6-dehydratase, a 2-dehydrase, a 3-reductase, a C-3 methyltransferase, a C-5 epimerase, and a C-4 reductase. nih.gov

Functional analyses of the enzymes TylK and TylC2 have confirmed their roles as the C-5 epimerase and C-4 ketoreductase, respectively. nih.govmit.edunih.gov Interestingly, both of these enzymes exhibit relaxed substrate specificity. nih.govmit.edunih.gov This promiscuity could potentially lead to a mixture of sugar products. However, the pathway maintains its fidelity due to the stringent substrate specificity of an earlier enzyme, TylC3, a methyltransferase. nih.govmit.edunih.gov TylC3 acts as a crucial gatekeeper, ensuring that only the correct intermediate proceeds down the pathway, ultimately leading to the exclusive formation of TDP-L-mycarose. nih.govmit.edunih.gov This understanding of enzyme specificity is critical for optimizing the one-pot synthesis and for potentially exploiting the promiscuous enzymes to create novel sugar analogues. nih.govnih.gov

EnzymeFunction in TDP-L-Mycarose BiosynthesisSubstrate SpecificitySource Organism (in one-pot system)
Thymidine Kinase (TK) Phosphorylation of thymidineSpecificEscherichia coli
Thymidylate Kinase (TMK) Phosphorylation of thymidine monophosphateSpecificEscherichia coli
Nucleoside Diphosphate Kinase (NDK) Phosphorylation of thymidine diphosphateBroadEscherichia coli
Pyruvate Kinase (PK) ATP regenerationSpecificEscherichia coli
TDP-glucose Synthetase (RfbA) Formation of TDP-D-glucoseSpecificSalmonella typhi
TDP-glucose 4,6-dehydratase (RfbB) Dehydration of TDP-D-glucoseSpecificSalmonella typhi
TylX3 C-2 deoxygenationSpecificStreptomyces fradiae
TylC1 C-3 keto reductionSpecificStreptomyces fradiae
TylC3 C-3 methylationHighly SpecificStreptomyces fradiae
TylK C-5 epimerizationRelaxedStreptomyces fradiae
TylC2 C-4 keto reductionRelaxedStreptomyces fradiae

Chemoenzymatic Strategies for Mycarose and Modified Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis, such as the ability to introduce non-natural functionalities, with the high selectivity and efficiency of enzymatic catalysis. This integrated approach is particularly valuable for the synthesis of complex molecules like mycarose and its analogues.

Integration of Chemical Synthesis with Enzyme-Catalyzed Steps

The integration of chemical and enzymatic steps allows for the creation of novel glycosylated compounds. A common strategy involves the chemical synthesis of a modified aglycone or a sugar precursor, which is then subjected to enzymatic glycosylation or further modification. This approach has been successfully used to generate analogues of various natural products. For instance, chemically synthesized macrolactam aglycones have been fed to engineered Streptomyces venezuelae strains capable of producing unnatural sugars, leading to the creation of novel antibiotic analogues.

While specific examples focusing solely on mycarose are emerging, the principles are well-established. The promiscuity of certain enzymes in the mycarose biosynthetic pathway, such as TylK and TylC2, could be exploited to accept chemically synthesized, modified substrates, thereby generating a diverse range of mycarose analogues. This strategy holds significant promise for drug discovery and the development of new therapeutic agents.

Stereocontrolled Synthesis of Mycarose and Related 2,6-Dideoxy Sugars

The stereocontrolled synthesis of 2,6-dideoxy sugars like mycarose is a significant challenge in carbohydrate chemistry. Various chemical methods have been developed to address this, often serving as the chemical component of a chemoenzymatic strategy. These methods are crucial for preparing the sugar donors or acceptors needed for enzymatic reactions.

One approach involves the use of 2,6-anhydro-2-thio sugars as precursors, which allows for a high degree of stereocontrol in the synthesis of 2,6-dideoxy sugars. Another strategy employs a 2-(diphenylphosphinoyl)acetyl group as a remote stereodirecting group for the synthesis of β-configured 2,6-dideoxyglycosides. These chemical methods provide access to a variety of 2,6-dideoxy sugars that can then be used in enzymatic glycosylation reactions to produce complex glycoconjugates with defined stereochemistry.

Total Synthesis Methodologies of L-Mycarose from Non-Carbohydrate Precursors

The total synthesis of L-mycarose from simple, non-carbohydrate starting materials offers an alternative route to this rare sugar, independent of natural sources. These synthetic pathways provide a high degree of flexibility and can be adapted to produce various stereoisomers and analogues.

One reported total synthesis of racemic mycarose starts from allylacetylene, an acyclic precursor. nih.gov This six-step synthesis involves key transformations such as a threo-selective epoxidation and the α-opening of an epoxy alcohol intermediate. nih.gov The stereochemistry is carefully controlled throughout the synthesis, leading to the desired ribo-configuration of mycarose. nih.gov Another approach has demonstrated the stereospecific synthesis of L-mycarose from non-carbohydrate precursors, further highlighting the power of total synthesis in accessing these complex sugars.

Enzymatic and Chemoenzymatic Synthesis of Mycarose Beta L Pyranose and Analogues

Regiochemical and Stereochemical Control in De Novo Synthesis

The de novo enzymatic synthesis of mycarose (B1676882), a 2,6-dideoxy-3-C-methyl-L-ribo-hexopyranose, is a multi-step process that begins with the common precursor TDP-D-glucose. This pathway involves a series of enzymatic transformations that meticulously control the regiochemistry and stereochemistry at each step to yield the final product, TDP-L-mycarose. The exquisite control exerted by these enzymes is fundamental to the biosynthesis of this unique sugar, which is a key component of macrolide antibiotics such as tylosin (B1662201).

The biosynthetic pathway from TDP-D-glucose involves the sequential action of six enzymes: a 4,6-dehydratase (TylA2), a 2-dehydrase (TylX3), a 3-reductase (TylC1), a C-3 methyltransferase (TylC3), a 5-epimerase (TylK), and a 4-ketoreductase (TylC2) researchgate.netnih.gov. The precise orchestration of these enzymatic activities ensures the formation of L-mycarose with the correct configuration at all stereocenters.

A pivotal discovery in understanding the stereochemical control of this pathway is the role of the C-3 methyltransferase, TylC3. Research has demonstrated that this enzyme is the primary determinant of the final stereochemical outcome of the entire pathway nih.gov. While the enzymes acting downstream of TylC3 are necessary for the subsequent chemical transformations, they exhibit a relaxed substrate specificity. This means they can act on substrates that may not have the "correct" stereochemistry, but the absolute specificity of TylC3 for its substrate ensures that only the desired stereoisomer is produced and passed down the biosynthetic assembly line nih.gov.

The initial steps of the pathway involve the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose by TylA2, followed by deoxygenation at C-2 by TylX3 and subsequent reduction at C-3 by TylC1. These reactions set the stage for the key branching and stereochemistry-defining step.

The central event for the unique structure of mycarose is the C-methylation at the C-3 position, catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase, TylC3. This enzyme exhibits stringent regioselectivity, exclusively targeting the C-3 position for methylation. This precision is attributed to the specific architecture of the enzyme's active site, which binds the TDP-2,6-dideoxy-D-ribo-hexopyranos-4-ulose intermediate in a precise orientation, exposing only the C-3 position to the methyl donor, SAM. The stereochemistry of this methylation is also tightly controlled, leading to the formation of a tertiary alcohol with a specific configuration that is crucial for the identity of mycarose.

Following the critical methylation step, the intermediate is acted upon by a 5-epimerase, TylK, and a 4-ketoreductase, TylC2. Functional analyses of these enzymes have revealed that they possess a notable degree of substrate promiscuity nih.gov. This finding underscores the importance of the preceding TylC3-catalyzed step. If TylC3 were not highly specific, the relaxed specificity of TylK and TylC2 could lead to the formation of a mixture of different sugar isomers. However, because TylC3 produces a single stereoisomer, the subsequent enzymes are presented with a homogenous substrate pool, ensuring the fidelity of the pathway and the exclusive production of TDP-L-mycarose nih.gov.

The relaxed substrate specificity of the later enzymes in the mycarose biosynthetic pathway opens up possibilities for the chemoenzymatic synthesis of mycarose analogues. By providing synthetic substrate analogues to these promiscuous enzymes, it is conceivable to generate novel glycosylated compounds, which could lead to the development of new antibiotics nih.gov.

The table below summarizes the key enzymatic steps in the de novo synthesis of TDP-L-mycarose and highlights the control points for regiochemistry and stereochemistry.

EnzymeReactionRegiochemical ControlStereochemical Control
TylA2 4,6-dehydrationSpecific for C-4 and C-6 positions of the glucose moiety.Establishes the configuration of the 4-keto-6-deoxy intermediate.
TylX3 2-deoxygenationSpecific for the C-2 position.Proceeds with a defined stereochemical course.
TylC1 3-reductionSpecific for the C-3 keto group.Establishes the stereochemistry at the C-3 position prior to methylation.
TylC3 C-3 methylationAbsolute regioselectivity for the C-3 position.Absolute stereospecificity , defining the key stereocenter of mycarose. This is the primary control point for the pathway's stereochemical outcome.
TylK C-5 epimerizationSpecific for the C-5 position.Exhibits relaxed substrate specificity; can act on alternative stereoisomers.
TylC2 4-ketoreductionSpecific for the C-4 keto group.Exhibits relaxed substrate specificity; can act on alternative stereoisomers.

Structural Analysis and Stereochemical Investigations of Mycarose Beta L Pyranose

Advanced Spectroscopic Methodologies for Structural Elucidation

The unambiguous determination of the structure of Mycarose (B1676882) beta-L-pyranose relies on the synergistic application of several high-resolution spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is the most powerful tool for the complete structural and conformational analysis of carbohydrates in solution. unimo.itiosrjournals.org It provides detailed information about the chemical environment, connectivity, and spatial proximity of individual atoms within the molecule.

A comprehensive NMR analysis of Mycarose beta-L-pyranose involves a combination of one-dimensional (1D) and two-dimensional (2D) experiments to resolve its complex and often overlapping signals. iosrjournals.orgresearchgate.net

1D NMR: The 1D ¹H NMR spectrum provides initial information on the number of different proton environments and their scalar (J) couplings, which reveals vicinal proton relationships. The ¹³C NMR spectrum indicates the number of unique carbon atoms. For Mycarose (C₇H₁₄O₄), seven distinct carbon signals are expected. drugfuture.comnih.gov

COSY (Correlation Spectroscopy): This 2D experiment maps proton-proton (¹H-¹H) couplings within the molecule. It is instrumental in tracing the spin systems of the pyranose ring, establishing the connectivity from H-1 through H-2, and from H-4 through H-5 to the H-6 methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton (C-1, C-2, C-4, C-5, and the two methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. HMBC is crucial for piecing together the complete carbon skeleton. For Mycarose, it would show correlations from the C-3 methyl protons to carbons C-2, C-3, and C-4, definitively placing the tertiary methyl group at the C-3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This information is paramount for determining the relative stereochemistry and the preferred conformation of the pyranose ring. For instance, NOEs between protons on opposite sides of the ring can help define the chair conformation. researchgate.net

NMR TechniqueTypeInformation Obtained for this compound
¹H NMR1DReveals proton chemical shifts and scalar coupling constants (J-values).
¹³C NMR1DIdentifies the number and chemical environment of unique carbon atoms.
COSY2DEstablishes ¹H-¹H bond connectivity (e.g., H-4 to H-5 to H-6).
HSQC2DCorrelates protons to their directly attached carbons (e.g., H-1 to C-1).
HMBC2DShows long-range ¹H-¹³C correlations, confirming the carbon skeleton and placement of methyl groups.
NOESY2DIdentifies through-space proton proximities, crucial for stereochemical and conformational analysis.

While qualitative NOESY provides a general picture of spatial proximity, quantitative NOE measurements can be used to calculate inter-proton distances. researchgate.net By measuring the rate of NOE buildup, precise distance restraints can be generated. These experimental distances are then used as constraints in computational molecular modeling to generate a high-resolution 3D model of the most stable conformation of the this compound ring in solution. researchgate.net

Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. nih.gov For Mycarose (C₇H₁₄O₄), high-resolution mass spectrometry would confirm its monoisotopic mass of 162.0892 g/mol . nih.govnih.gov

Tandem mass spectrometry (MS/MS), frequently coupled with a separation technique like liquid chromatography (LC-MS), provides significant structural detail through controlled fragmentation of the molecule. nih.govyoutube.com The parent ion corresponding to Mycarose is isolated and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern, which typically involves glycosidic bond cleavages and cross-ring cleavages, serves as a structural fingerprint, helping to confirm the identity of the sugar moiety within a larger molecule and providing clues about its linkage. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound would be characterized by several key features:

A very strong and broad absorption band in the region of 3500–3200 cm⁻¹, which is characteristic of the O-H stretching vibrations from its multiple hydroxyl groups. The broadness is due to intermolecular hydrogen bonding. spectroscopyonline.comchemguide.co.uk

Absorption bands in the 2970–2850 cm⁻¹ range corresponding to the C-H stretching of its methyl and methine groups. chemguide.co.uk

The absence of a strong absorption peak at ~1700 cm⁻¹ confirms the absence of a carbonyl (C=O) group, which is consistent with the cyclic hemiacetal structure rather than the open-chain aldehyde form. pw.edu.pl

A complex and information-rich "fingerprint region" between 1200 and 1000 cm⁻¹, containing multiple strong absorptions. These are attributed to the C-O stretching vibrations of the alcohol groups and the C-O-C stretch of the pyranose ring ether linkage. spectroscopyonline.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance for this compound
O-H Stretch3500–3200 (Broad)Confirms the presence of multiple hydroxyl groups.
C-H Stretch2970–2850Indicates the presence of sp³-hybridized C-H bonds.
C=O Stretch~1700 (Absent)Confirms the cyclic hemiacetal structure over the open-chain aldehyde.
C-O Stretch1200–1000Represents the C-OH and C-O-C ether bonds within the pyranose ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis of the Beta-L-Pyranose Ring System

The six-membered pyranose ring of Mycarose is not planar. To minimize angular and torsional strain, it adopts a non-planar, puckered conformation, most commonly a chair conformation. libretexts.orglibretexts.org For an L-sugar like Mycarose, the two primary chair conformations are designated as ¹C₄ (where C-1 is up and C-4 is down) and ⁴C₁ (where C-4 is up and C-1 is down).

The preferred conformation in solution is the one that minimizes steric hindrance by placing the bulky substituents in equatorial positions. The determination of this preferred conformation is achieved primarily through the analysis of NMR data. researchgate.net

³J Coupling Constants: The magnitude of the three-bond proton-proton coupling constants (³JHH) is highly dependent on the dihedral angle between the protons. Large coupling constants (typically 8–10 Hz) are indicative of a trans-diaxial relationship between adjacent protons, providing strong evidence for a specific chair conformation.

NOE Data: Nuclear Overhauser Effect data provides through-space distance information. For example, the presence of strong NOEs between protons in a 1,3-diaxial arrangement is a definitive marker of a particular chair form and helps to orient the substituents on the ring. researchgate.net

Through the combined analysis of coupling constants and NOE data, a detailed model of the dominant chair conformation of this compound can be constructed, revealing the precise spatial orientation of its hydroxyl and methyl groups. researchgate.net

Theoretical and Experimental Determination of Preferred Conformations (e.g., Chair Conformations)

The pyranose ring of monosaccharides typically adopts a chair conformation to minimize steric strain. For this compound, two primary chair conformations, the 4C1 and 1C4, would be expected to be in equilibrium. The preferred conformation is determined by the steric and electronic interactions of its substituents.

A detailed analysis would require specific data from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or theoretical calculations.

Experimental Determination: High-resolution NMR spectroscopy is a powerful tool for determining the preferred conformation of carbohydrates in solution. The magnitude of three-bond proton-proton coupling constants (3JH,H) is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing these coupling constants, the relative orientation of the ring protons can be determined, and thus the dominant chair conformation can be inferred. However, a search of the scientific literature did not yield specific 1H NMR coupling constant data for this compound that would allow for the construction of a detailed conformational analysis table.

Theoretical Determination: Computational chemistry methods, such as ab initio calculations, Density Functional Theory (DFT), or molecular mechanics, can be used to calculate the relative energies of different conformations. These calculations provide insights into the steric and electronic factors that govern conformational preference. A comprehensive theoretical study would involve geometry optimization of the 4C1 and 1C4 chair forms and calculation of their relative Gibbs free energies. Such specific theoretical data for this compound is not readily available in the current body of literature.

Without this specific experimental or theoretical data, a quantitative assessment of the preferred conformation of this compound cannot be provided.

Anomeric Effects and Their Influence on Ring Dynamics

The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to occupy an axial position, despite the expected steric hindrance. wikipedia.orgscripps.edu This effect is attributed to a stabilizing interaction between the lone pair of electrons on the ring heteroatom (oxygen in the case of pyranoses) and the antibonding orbital (σ*) of the C1-substituent bond. nih.gov

In this compound, the hydroxyl group at the anomeric C1 position is in the equatorial orientation. The anomeric effect would typically favor the alpha-anomer with an axial hydroxyl group. The strength of the anomeric effect can be influenced by the solvent and the nature of other substituents on the ring. wikipedia.org A detailed analysis of the anomeric effect in this compound would require:

Quantitative energetic data: Theoretical calculations could quantify the energy of the hyperconjugative interaction responsible for the anomeric effect.

Comparative studies: Analysis of the conformational equilibrium of both the alpha and beta anomers of L-mycarose would be necessary to understand the interplay between the anomeric effect and steric factors.

Currently, there is a lack of specific studies that have theoretically calculated or experimentally measured the magnitude of the anomeric effect in L-mycarose or its derivatives, which prevents a detailed discussion of its influence on the ring dynamics of the beta-L-pyranose form.

Stereochemical Determination and Chiral Purity Assessment

The correct stereochemical assignment is crucial for understanding the biological function of natural products like mycarose. The stereochemistry of mycarose as a component of macrolide antibiotics has been established through various methods over the years, including chemical degradation and synthesis. scispace.com

Modern methods for stereochemical determination and chiral purity assessment often involve chromatographic and spectroscopic techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers and assessing the enantiomeric purity of a compound. nih.govnih.govwindows.net A validated chiral HPLC method would involve the use of a chiral stationary phase that interacts differently with the enantiomers of a mycarose derivative, allowing for their separation and quantification.

Capillary Electrophoresis (CE): CE with chiral selectors is another powerful technique for enantiomeric separation and purity determination, offering high efficiency and requiring small sample volumes. mdpi.com

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) using chiral shift reagents or the formation of diastereomeric derivatives can be used to determine enantiomeric purity.

While these methods are standard in stereochemical analysis, specific application data and validated protocols for the chiral purity assessment of L-mycarose are not extensively reported in the literature. A comprehensive analysis would require data from such validated methods, including information on the chiral selector, mobile phase, and limits of detection and quantification for the undesired enantiomer.

Role in Glycosylated Natural Products and Mechanistic Studies

Mycarose (B1676882) as a Glycosyl Moiety in Macrolide Antibiotics

The incorporation of mycarose into the macrolactone structure of antibiotics is a key determinant of their therapeutic efficacy. It is typically found as part of a disaccharide unit attached to the large lactone ring that characterizes this class of molecules. nih.govnih.gov

Mycarose is a characteristic feature of several clinically important 16-membered ring macrolide antibiotics. nih.gov In compounds such as tylosin (B1662201), carbomycin, and spiramycin, mycarose is present as part of a disaccharide chain linked to the C5 position of the macrolactone ring. nih.govresearchgate.net This disaccharide structure is crucial for their specific mode of action.

The case of erythromycin (B1671065) is more complex. While the most common form, Erythromycin A, contains the sugar L-cladinose at C3, certain biosynthetic precursors like Erythromycin D are glycosylated with mycarose at this position. mdpi.com However, the macrolides most frequently cited for the functional role of mycarose in inhibiting the peptidyl transferase reaction are the 16-membered ring structures. nih.gov

Macrolide AntibioticRing SizeRelevant Sugar MoietyPosition on Lactone Ring
Tylosin16-memberedL-Mycarose (part of a disaccharide)C5
Carbomycin16-memberedL-Mycarose (part of a disaccharide)C5
Spiramycin16-memberedL-Mycarose (part of a disaccharide)C5
Erythromycin A14-memberedL-CladinoseC3
Erythromycin D14-memberedL-MycaroseC3

Glycoengineering and Combinatorial Biosynthesis for Novel Mycarose-Containing Analogues

The structural and functional importance of deoxysugars like mycarose in natural products has driven the development of innovative bioengineering strategies. Glycoengineering and combinatorial biosynthesis are powerful tools used to manipulate the glycosylation patterns of bioactive compounds, leading to the creation of novel analogues with potentially improved pharmacological properties. These approaches often exploit the inherent flexibility of biosynthetic enzymes and pathways to introduce structural diversity that is difficult to achieve through traditional chemical synthesis.

Directed Evolution and Enzyme Promiscuity in Mycarose Transfer

Glycosyltransferases (GTs), the enzymes responsible for attaching sugar moieties to aglycones, are central to glycoengineering efforts. Many GTs exhibit a degree of substrate promiscuity, meaning they can recognize and transfer a variety of sugar donors or accept a range of acceptor molecules. nih.gov This natural flexibility is a key starting point for generating novel glycosylated compounds.

The promiscuity of GTs involved in pathways producing mycarose-containing antibiotics has been successfully exploited. For instance, studies on the biosynthesis of the antibiotic tylosin revealed that late-stage enzymes in the mycarose pathway exhibit relaxed substrate specificity. nih.gov This finding suggests that these enzymes could be harnessed to produce analogues of tylosin and other antibiotics if supplied with non-native sugar precursors. The success of these engineering strategies often depends on the substrate flexibility of not only the glycosyltransferases but also other pathway enzymes that synthesize and modify the sugar. nih.gov

To enhance or alter the natural promiscuity of mycarosyltransferases, researchers employ directed evolution. This technique mimics natural selection in the laboratory to evolve enzymes with desired properties. rcsb.org The process involves generating a large library of enzyme variants through random mutagenesis, followed by screening for mutants with enhanced activity or the ability to utilize new, non-natural substrates. nih.govmiami.edu While wild-type enzymes may weakly perform a desired reaction, directed evolution can amplify this activity over multiple generations of mutation and selection. rcsb.org For example, directed evolution has been used to improve the catalytic activity of a glycosyltransferase toward the complex aglycone avermectin, resulting in mutants with significantly higher efficiency. nih.gov This same principle is applied to mycarosyltransferases to expand their substrate scope, enabling the transfer of modified mycarose units or entirely new sugar moieties to a target aglycone.

Table 1: Examples of Engineered Glycosyltransferase Activity

Parent Enzyme Family Engineering Strategy Target Substrate Outcome
UDP-glycosyltransferase (BLC) Directed Evolution Avermectin 2.8-fold increase in catalytic activity for glucosylation nih.gov
Glycosyltransferase (General) Structure-Guided Rational Design Modified Acceptors Altered regioselectivity and substrate specificity nih.govmiami.edu

Design and Biosynthesis of Non-Natural Mycarose Derivatives

The creation of non-natural mycarose derivatives and their incorporation into natural products is a significant achievement of combinatorial biosynthesis. This strategy involves the rational manipulation of the deoxysugar biosynthetic machinery to produce a diverse array of new glycoconjugates. nih.gov A common approach is to create hybrid biosynthetic pathways by combining genes from different organisms.

A notable example involves the targeted replacement of key enzymes within a sugar biosynthesis pathway. In one study, researchers engineered a D-mycaminose biosynthetic pathway to produce the non-natural sugar 4-epi-D-mycarose. nih.gov This was achieved by replacing an isomerase gene (Tyl1a) with a homologous gene (FdtA) that catalyzes the formation of a C-4 epimer of the natural substrate. The downstream enzymes in the pathway demonstrated sufficient flexibility to process this new sugar precursor, leading to its successful transfer to the macrolide aglycones 10-deoxymethynolide and narbonolide. This work resulted in the creation of several new macrolide derivatives bearing a sugar, 4-epi-D-mycarose, that had not been previously observed in nature. nih.gov

This approach demonstrates two key principles: the feasibility of designing and assembling a pathway for a non-natural sugar and the crucial role of enzyme promiscuity in the downstream pathway, which must tolerate and process the novel substrate. nih.gov Furthermore, such experiments can lead to serendipitous discoveries; the same study also identified minor production of macrolides containing another non-natural sugar, 3-N-monomethylamino-3-deoxy-D-fucose, revealing unexpected flexibility in the biosynthetic machinery. nih.gov By co-expressing plasmids designed to produce specific activated deoxysugars (like L-mycarose) in a host strain containing the gene cluster for an anticancer agent, researchers have successfully generated novel gilvocarcin analogues with altered sugar moieties. nih.gov

Precursor-Directed Biosynthesis of Mycarose-Containing Glycoconjugates

Precursor-directed biosynthesis is a powerful technique that leverages the substrate flexibility of an organism's biosynthetic machinery to create novel compounds. nih.gov This method involves feeding structural analogues of a natural biosynthetic intermediate to a culture of the producing organism. If the enzymes of the secondary metabolic pathway are sufficiently promiscuous, they will incorporate the synthetic precursor into the final product, resulting in a modified analogue. mdpi.com

This strategy can be applied to generate novel mycarose-containing glycoconjugates in several ways. One approach is to introduce analogues of the aglycone. For example, by using a genetically engineered strain of Saccharopolyspora erythraea blocked in the production of its natural polyketide aglycone, researchers can supply synthetic aglycone precursors. The organism's native glycosyltransferases may then attach TDP-L-mycarose to these non-native starter units. This approach has been used to generate novel erythromycin analogues by feeding alkynyl- and alkenyl-substituted polyketide mimics. h1.co

Alternatively, modified sugar precursors can be supplied. While feeding complex sugar analogues directly is often hindered by cellular uptake and metabolic issues, this can be overcome by introducing precursors that cells can process into the desired non-natural sugar. The success of this strategy hinges on the ability of the cell's enzymes, particularly the glycosyltransferase, to recognize and utilize the resulting activated sugar derivative. The broad substrate specificity observed in the pacidamycin pathway, where numerous tryptophan analogues were efficiently incorporated, highlights the potential of this approach for generating diverse libraries of natural product derivatives. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
Mycarose beta-L-pyranose
10-deoxymethynolide
3-N-monomethylamino-3-deoxy-D-fucose
4-epi-D-mycarose
Avermectin
Erythromycin
Gilvocarcin
Narbonolide
Pacidamycin
TDP-L-mycarose
Tryptophan
Tylosin

Emerging Research Directions and Future Perspectives

Development of Novel Analytical Probes for Mycarose-Related Pathways

A significant challenge in studying the biosynthesis of mycarose (B1676882) and its incorporation into macrolides is the lack of specific tools to visualize and track these processes in real time within living cells. To address this, researchers are focusing on the development of novel analytical probes. These probes are designed to be analogs of mycarose or its precursors that carry a reporter group, such as a fluorescent tag. nih.gov The development of fluorescently-labeled deoxyglucose analogs, for instance, has enabled the direct monitoring of glucose uptake by living cells and tissues. This principle can be adapted for mycarose, allowing for the visualization of its transport and metabolism.

One promising approach is the chemoenzymatic synthesis of mycarose analogs. nih.govscripps.edu This method combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions to create modified sugars that can be used as probes. nih.gov For example, a mycarose analog could be synthesized with a fluorescent group attached, such as nitrobenzofurazan (NBD). These fluorescent probes could then be used in various applications, including:

Real-time monitoring of mycarose uptake and metabolism: By using techniques like confocal microscopy, researchers could track the movement of fluorescent mycarose analogs within microbial cells, providing insights into the efficiency of precursor uptake and conversion.

Enzyme activity assays: Fluorescent probes can be designed to change their spectral properties upon being processed by a specific enzyme in the mycarose biosynthetic pathway. This would allow for high-throughput screening of enzyme inhibitors or engineered enzymes with improved activity.

Wash-free, real-time monitoring: The development of "turn-on" fluorescent probes, which only become fluorescent upon entering the cell and being recognized by specific transporters, would eliminate the need for washing steps and enable continuous monitoring of mycarose uptake activity. nih.govnih.gov

The following table outlines potential fluorescent probes and their applications in studying mycarose-related pathways.

Probe TypeReporter GroupPotential ApplicationPrinciple
Fluorescent Mycarose Analog Nitrobenzofurazan (NBD)Real-time imaging of mycarose localizationThe NBD-labeled mycarose is taken up by the cell and its fluorescence allows for tracking its path and accumulation.
"Turn-on" Mycarose Probe Rhodamine BMonitoring mycarose transport activityThe probe is non-fluorescent until it is transported into the cell, where a conformational change or enzymatic reaction activates its fluorescence.
Enzyme-Activated Probe Coumarin-caged mycaroseHigh-throughput screening of glycosyltransferasesThe probe is non-fluorescent until a specific glycosyltransferase in the mycarose pathway cleaves a "caging" group, releasing the fluorescent coumarin.

These innovative analytical tools will be instrumental in dissecting the complex regulatory networks that govern mycarose biosynthesis and its incorporation into macrolide antibiotics.

Advanced Computational Modeling for Mycarose-Ligand Interactions and Conformational Dynamics

Computational modeling has become an indispensable tool for understanding complex biological systems at the molecular level. acs.org In the context of mycarose, advanced computational techniques are being employed to investigate the interactions between this deoxysugar and the enzymes involved in its biosynthesis and transfer. These methods provide insights that are often difficult to obtain through experimental approaches alone.

Molecular Dynamics (MD) simulations are being used to study the dynamic behavior of glycosyltransferases (GTs), the enzymes that attach mycarose to the macrolide core. nih.govnih.govacs.orgrsc.org These simulations can reveal:

Conformational changes: How the binding of the mycarose donor substrate (TDP-L-mycarose) and the macrolide acceptor induces conformational changes in the enzyme's active site. nih.govacs.org

Substrate binding pathways: The energetically favorable order of substrate binding and product release. nih.govacs.org

Role of key amino acids: Identification of specific amino acid residues that are crucial for substrate recognition, catalysis, and product release. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a higher level of theory to study the enzymatic reaction mechanism itself. acs.orgnih.govyoutube.com By treating the reacting atoms with quantum mechanics and the rest of the protein and solvent with molecular mechanics, QM/MM simulations can elucidate the transition states and reaction pathways of the glycosylation reaction. acs.org This can help in understanding the precise mechanism of how the glycosidic bond is formed between mycarose and the aglycone.

The insights gained from these computational studies are not purely academic. They have practical applications in:

Rational enzyme engineering: By understanding the structure-function relationships of mycarose-related enzymes, researchers can rationally design mutations to improve their catalytic efficiency, alter their substrate specificity, or enhance their stability. acs.org

Inhibitor design: Detailed knowledge of the enzyme's active site and binding interactions can guide the design of potent and specific inhibitors that could block the biosynthesis of mycarose-containing antibiotics in pathogenic bacteria.

The following table summarizes the application of different computational methods to the study of mycarose-related enzymes.

Computational MethodFocus of StudyKey InsightsPotential Application
Molecular Dynamics (MD) Enzyme-substrate interactions and conformational changesElucidation of substrate binding order, identification of key residues for binding, and understanding of protein flexibility.Guiding site-directed mutagenesis to improve enzyme function.
Quantum Mechanics/Molecular Mechanics (QM/MM) Catalytic reaction mechanismDetailed understanding of bond formation/breakage, transition state structures, and reaction energy profiles.Design of transition-state analog inhibitors.
Homology Modeling 3D structure prediction of uncharacterized enzymesGeneration of structural models for enzymes without experimentally determined structures.Enabling structure-based drug design and functional annotation.

Exploration of Mycarose in Other Biological Systems Beyond Traditional Antibiotics

While mycarose is well-known as a component of macrolide antibiotics produced by terrestrial actinomycetes, there is growing interest in exploring its presence and function in other biological systems. The vast and largely untapped biodiversity of marine organisms, for instance, presents a promising frontier for discovering novel mycarose-containing natural products with diverse biological activities. nih.govnih.govrjptonline.org

Marine microorganisms, including bacteria and fungi, are known to produce a wide array of glycosylated natural products with unique chemical structures and potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govunivpm.it The exploration of these organisms could reveal mycarose-containing compounds with applications beyond the realm of traditional antibiotics.

Recent research has also highlighted the potential of natural products, including those with sugar moieties, as sources of antimicrobial agents against multidrug-resistant pathogens. nih.govrsc.org Some plant-derived polyphenolic compounds, for example, have shown antimicrobial activity. nih.govmdpi.com While not directly related to mycarose, this underscores the importance of exploring diverse natural sources for new bioactive compounds. It is plausible that mycarose or similar deoxysugars could be found in plant-derived glycosides with interesting pharmacological properties.

The search for mycarose in new biological systems could lead to the discovery of:

Novel therapeutic agents: Mycarose-containing compounds from marine organisms or other sources might exhibit unique bioactivities, such as antiviral, antifungal, or immunomodulatory effects. nih.gov

New enzymatic tools: The discovery of mycarose biosynthetic pathways in different organisms could lead to the identification of novel enzymes with different substrate specificities or improved catalytic properties.

A broader understanding of mycarose's biological role: Investigating the function of mycarose in different biological contexts could reveal new roles for this deoxysugar beyond its contribution to the antibiotic activity of macrolides.

Bioinformatic and Chemoinformatic Approaches for Mycarose-Related Enzyme Discovery

The exponential growth of genomic and metagenomic data provides an unprecedented opportunity to discover novel enzymes and biosynthetic pathways for rare sugars like mycarose. Bioinformatic and chemoinformatic approaches are essential for navigating this vast amount of data and identifying promising candidates for experimental characterization. nih.govresearchgate.netmdpi.comsemanticscholar.org

Genome mining is a powerful strategy for identifying biosynthetic gene clusters (BGCs) that may be responsible for the production of mycarose-containing natural products. nih.govmdpi.com By searching for genes homologous to known mycarose biosynthetic genes, researchers can pinpoint putative mycarose BGCs in the genomes of various organisms. researchgate.net Tools like antiSMASH (Antibiotics and Secondary Metabolites Analysis Shell) can be used to analyze microbial genomes and identify a wide range of secondary metabolite BGCs.

Predicting glycosyltransferase function is another key area where bioinformatics plays a crucial role. Glycosyltransferases (GTs) are a large and diverse family of enzymes, and predicting their specific sugar and acceptor substrates from sequence alone is challenging. However, new computational tools and databases are being developed to improve the accuracy of GT function prediction. researchgate.netbath.ac.uknih.govnih.govmdpi.com These tools often combine sequence similarity analysis with structural modeling and machine learning approaches to predict the substrate specificity of uncharacterized GTs.

The application of these "in silico" methods can significantly accelerate the discovery of novel mycarose-related enzymes by:

Prioritizing targets for experimental validation: Instead of randomly screening for enzymatic activity, researchers can use bioinformatic predictions to focus their efforts on the most promising candidate genes.

Expanding the known diversity of mycarose-related enzymes: Genome mining can uncover novel mycarose biosynthetic pathways in organisms that were not previously known to produce this sugar.

Facilitating the engineering of novel biocatalysts: By understanding the sequence and structural determinants of GT substrate specificity, researchers can engineer these enzymes to accept new substrates and create novel glycosylated compounds.

Sustainable Production Methods for Mycarose and its Precursors

The limited availability of mycarose from natural sources and the complexity of its chemical synthesis have spurred the development of sustainable biotechnological methods for its production. Metabolic engineering of microbial hosts, such as Escherichia coli, offers a promising platform for the efficient and scalable production of mycarose and its activated precursor, TDP-L-mycarose. nih.govnih.govmdpi.comyoutube.com

The key strategies for the metabolic engineering of E. coli for mycarose production include:

Heterologous expression of the mycarose biosynthetic pathway: The genes encoding the enzymes of the mycarose biosynthetic pathway from a producer organism, such as Streptomyces fradiae, are introduced into E. coli. nih.gov

Enhancing the precursor supply: The intracellular pool of the precursor, TDP-D-glucose, is increased by overexpressing the enzymes involved in its synthesis. mdpi.com

Blocking competing pathways: Metabolic pathways that drain the precursors away from mycarose biosynthesis are inactivated or downregulated.

Optimization of fermentation conditions: The fermentation process is optimized in terms of medium composition, temperature, pH, and aeration to maximize the yield of mycarose. nih.gov

These metabolic engineering efforts have the potential to create microbial cell factories that can produce mycarose and its derivatives in a cost-effective and environmentally friendly manner. The development of such sustainable production methods is crucial for:

Ensuring a reliable supply of mycarose for research and development: A readily available source of mycarose will facilitate further studies on its biological activity and the development of new mycarose-containing compounds.

Enabling the industrial production of mycarose-based products: Sustainable and scalable production methods are a prerequisite for the commercialization of any new therapeutic or biotechnological product.

Reducing the environmental impact of chemical synthesis: Biocatalytic processes generally operate under milder conditions and generate less hazardous waste compared to traditional chemical synthesis.

The continued development of these sustainable production platforms will be essential for unlocking the full potential of mycarose and its derivatives in medicine and biotechnology. illinois.edursc.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are most effective for elucidating the structural conformation of mycarose beta-L-pyranose?

  • Methodological Answer : Use X-ray crystallography to resolve the pyranose ring geometry and stereochemistry, complemented by nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} DEPT experiments) to confirm axial/equatorial substituent orientations. Cross-validate results with density functional theory (DFT) calculations to reconcile discrepancies between experimental and theoretical data .

Q. How can researchers optimize the synthesis of this compound in laboratory settings?

  • Methodological Answer : Employ regioselective glycosylation protocols, such as Schmidt or Koenigs-Knorr methods, using thioglycoside donors to improve stereochemical control. Monitor reaction progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), adjusting protecting groups (e.g., acetyl, benzyl) to minimize side products .

Q. What analytical methods are critical for characterizing impurities in this compound samples?

  • Methodological Answer : Utilize liquid chromatography-mass spectrometry (LC-MS) for detecting trace impurities and matrix-assisted laser desorption/ionization (MALDI-TOF) for molecular weight validation. Quantify impurities using calibration curves derived from pure standards, ensuring compliance with ICH Q3 guidelines for analytical validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Conduct comparative studies using standardized solvents (e.g., D2_2O vs. CDCl3_3) to assess solvent-induced chemical shift variations. Apply heteronuclear single-quantum coherence (HSQC) and nuclear Overhauser effect spectroscopy (NOESY) to differentiate diastereomers. Publish raw datasets in open repositories (e.g., Zenodo) to facilitate cross-lab validation .

Q. What strategies are effective for engineering biosynthetic pathways to produce this compound in heterologous hosts?

  • Methodological Answer : Clone and express the eryBIV and eryBVI gene clusters (linked to mycarose biosynthesis in Saccharopolyspora erythraea) in E. coli or S. cerevisiae. Use CRISPR-Cas9 to knockout competing pathways and optimize fermentation conditions (pH, temperature) via response surface methodology (RSM) to maximize yield .

Q. How should computational models be validated for predicting the stability of this compound under varying physicochemical conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to assess hydrolysis kinetics. Validate predictions via accelerated stability testing (40°C/75% RH for 6 months) and compare degradation profiles using principal component analysis (PCA) of HPLC datasets .

Q. What protocols ensure reproducibility in studies involving this compound’s biological activity?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles: document cell culture conditions (e.g., ATCC guidelines), include positive/negative controls (e.g., erythromycin analogs), and share raw flow cytometry data in standardized formats (e.g., .fcs files) via platforms like FlowRepository .

Methodological Best Practices

  • Data Integrity : Avoid selective reporting of NMR peaks or HPLC retention times; use blinded data analysis to reduce bias .
  • Experimental Design : Apply factorial design (e.g., 2k^k factorial) to identify critical variables in synthesis or bioactivity assays .
  • Conflict Resolution : For contradictory results, convene inter-laboratory round-robin trials with harmonized protocols, as recommended by the Journal of Bacteriology for glycoside research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.